RG7167

Kinase Selectivity MEK1 MEK2

Dissecting MEK1 vs MEK2 pathway contributions using dual inhibitors introduces confounding off-target effects. Cobimetinib (CAS 934660-93-2) offers >100-fold selectivity for MEK1 (IC50 4.2 nM), enabling precise target validation. • FDA/EMA-approved; validated PK-PD model predicts human doses (28-112 mg) and target plasma levels (83 nmol/L). • Unique RAF-sensitizing mechanism disrupts autoinhibited Raf-MEK complexes-not shared by Trametinib. • CYP3A4-mediated metabolism guides rational DDI-aware combination protocols.

Molecular Formula
Molecular Weight
Cat. No. B1579151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7167
SynonymsRG7167;  RG 7167;  RG-7167;  CIF
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cobimetinib (RG7167): Selective MEK1 Inhibitor Overview


RG7167, also known as GDC-0973 or Cobimetinib, is a potent, orally bioavailable, allosteric MEK inhibitor [1]. It exhibits high selectivity for MEK1, with an IC50 of 4.2 nM , and demonstrates significant anti-tumor activity in preclinical models [2]. Cobimetinib is clinically approved for use in combination with vemurafenib for the treatment of BRAF V600-mutated melanoma [3].

1
Workflow
MEK1-selective pathway studies requiring isoform specificity
2
Selectivity
Reported high selectivity for MEK1 over MEK2, suitable for mechanistic interrogation
3
Mechanism
Allosteric MEK inhibitor with unique RAF sensitization property

Differentiated Pharmacology of Cobimetinib


Simple substitution of Cobimetinib with another MEK inhibitor is scientifically unsound due to substantial differences in selectivity profiles, metabolic pathways, and clinical pharmacokinetics [1]. For instance, Cobimetinib is primarily metabolized by CYP3A4, leading to specific drug-drug interaction liabilities not shared by Trametinib [2]. Furthermore, its unique mechanistic effect of sensitizing RAF to DFG-out inhibitors is a property not observed with other MEK inhibitors like Trametinib, underscoring that these compounds are not interchangeable tools [3]. Such differences directly impact experimental design, data interpretation, and the rational selection of combination therapies.

Cobimetinib Selectivity Reported high MEK1 selectivity over MEK2
Other MEK inhibitors Selectivity Trametinib: dual MEK1/2 inhibitor; Selumetinib: low selectivity
MEK1-selective pathway interpretation may be confounded with dual inhibitors.
Cobimetinib Metabolism CYP3A4 substrate; DDI liability with CYP modulators
Other MEK inhibitors Metabolism Trametinib: carboxylesterase; Binimetinib: UGT1A1
Experimental DDI profiles may differ significantly; not interchangeable without review.
Cobimetinib Mechanism Unique RAF sensitization to DFG-out inhibitors
Other MEK inhibitors Mechanism Trametinib does not share this sensitization property
Combination study design may require this specific mechanistic property.

Cobimetinib Evidence: Differentiated Performance vs. MEK Inhibitors


MEK1 Selectivity Advantage

Cobimetinib demonstrates high selectivity for MEK1 over MEK2, a profile not shared by Trametinib or Selumetinib. It exhibits an IC50 of 4.2 nM for MEK1 and shows a >100-fold selectivity window over MEK2 . In contrast, Trametinib is a potent inhibitor of both MEK1 and MEK2 with IC50 values of approximately 2 nM , while Selumetinib is less potent and shows limited discrimination between MEK1 and MEK2 . This selectivity profile is a key differentiator for experiments where specific pathway interrogation is required.

MEK1 Selectivity
Reported
IC50 (MEK1): 4.2 nM; >100-fold over MEK2
Supports MEK1-selective pathway studies
Cross-study comparable; Trametinib IC50 ~2 nM (MEK1/2), Selumetinib IC50 14 nM
Kinase Selectivity MEK1 MEK2 Off-target effects

RAF Sensitization to DFG-Out Inhibitors

Cobimetinib possesses a unique mechanism of action distinct from Trametinib. It has been shown to uniquely sensitize RAF to DFG-out inhibitors by disrupting autoinhibited Raf-Mek complexes [1]. This sensitization effect is not observed with Trametinib, which fails to reduce pT401 BRAF phosphorylation in cellular assays, a key marker of RAF pathway activity [2]. This property provides a mechanistic rationale for the specific synergy observed when cobimetinib is combined with certain RAF inhibitors.

RAF Sensitization
Head-to-head
Disrupts autoinhibited Raf-Mek complexes; sensitizes RAF to DFG-out inhibitors
Enables unique combination study design
Trametinib does not exhibit this property; verified by pT401 BRAF assay
Mechanism of Action RAF Sensitization Combination Therapy Drug Synergy

Translational PK-PD Modeling

A key differentiator for Cobimetinib is the availability of a robust PK-PD model that directly links plasma and tumor drug concentrations to pharmacodynamic effects and antitumor efficacy [1]. This model provided specific, quantitative predictions for clinical use. Following single doses in xenograft models, the estimated in vivo IC50 for %pERK decrease was 0.78 μmol/L in WM-266-4 tumors and 0.52 μmol/L in A375 tumors [2]. Human simulations from this model predicted a minimum target plasma concentration of 83 nmol/L and an active clinical dose range of 28 to 112 mg [2].

PK-PD Modeling
Model context
In vivo tumor IC50: 0.52–0.78 µmol/L; predicted target plasma conc. 83 nmol/L
Supports PK-PD model-based translational research
Derived from WM-266-4 and A375 xenograft models
PK-PD Modeling Tumor Pharmacodynamics Translational Pharmacology In Vivo Potency

Clinical Efficacy vs. Other BRAF/MEK Combinations

In a network meta-analysis of 1,230 patients from three phase III trials (coBRIM, COMBI-v, COLUMBUS), the combination of vemurafenib plus cobimetinib demonstrated efficacy comparable to dabrafenib plus trametinib and encorafenib plus binimetinib, with no statistically significant differences in overall survival (OS) or progression-free survival (PFS) [1]. However, safety profiles differed. A separate hybrid study using real-world data confirmed these findings, showing adjusted OS and PFS for VEM+COBI were comparable to ENCO+BINI and superior to DAB+TRAM [2].

Comparator Endpoint Context
Endpoint context
VEM+COBI: comparable OS/PFS to ENCO+BINI; HR OS 1.17 (0.76–1.79)
Reported comparator endpoint context in BRAF-mutant melanoma
Hybrid study (N=716); real-world + trial data
Clinical Efficacy Overall Survival Progression-Free Survival BRAF-Mutant Melanoma

Triple Combination: Real-World Outcomes

Cobimetinib is a key component of the approved triple combination therapy with vemurafenib and atezolizumab. Real-world data from the ISABELLA study (N=59) showed that this triple combination achieves a median progression-free survival (PFS) of 13.6 months (95% CI 8.6-18.6) and a 24-month PFS of 22% in patients with BRAF-mutant melanoma [1]. For patients receiving the combination as first-line therapy, the median duration of response (DoR) was extended to 20.3 months (95% CI 9.1-31.5) [1]. The overall response rate (ORR) was 55.1%, and even in patients with brain metastases, the ORR was 45.1% [1].

Triple Combination
Reported
Median PFS: 13.6 mo (95% CI 8.6–18.6); ORR: 55.1%
Supports combination regimen research context
ISABELLA study (N=59); first-line median DoR 20.3 mo
Combination Therapy Immunotherapy Real-World Evidence BRAF-Mutant Melanoma

CYP3A4 Metabolism and DDI Profile

Cobimetinib possesses a distinct metabolic profile compared to other approved MEK inhibitors, which is critical for avoiding experimental confounds. It is primarily metabolized by CYP3A4, and clinical DDI studies have confirmed that co-administration with strong CYP3A4 inhibitors (e.g., itraconazole) can significantly increase its exposure [1]. In contrast, Trametinib is not a CYP substrate and is instead metabolized by carboxylesterases, conferring a different DDI liability profile [1]. Binimetinib is primarily metabolized by UGT1A1 [1].

Metabolic & DDI Profile
Head-to-head
CYP3A4 substrate; exposure increased by strong CYP3A4 inhibitors
Requires DDI-aware experimental design
Trametinib: carboxylesterase; Binimetinib: UGT1A1
Drug Metabolism CYP3A4 Drug-Drug Interactions Pharmacokinetics

Cobimetinib Application Scenarios


MEK1-Selective Pathway Dissection

Researchers seeking to dissect the specific contributions of MEK1 versus MEK2 in cellular signaling pathways should select Cobimetinib. Its >100-fold selectivity for MEK1 over MEK2 provides a cleaner pharmacological tool than dual inhibitors like Trametinib, reducing confounding off-target effects from MEK2 inhibition and enabling more precise target validation studies.

PK-PD Model-Guided Translational Studies

Cobimetinib is the preferred choice for translational studies requiring predictable in vivo performance. A published PK-PD model directly links tumor exposure to pharmacodynamic effect (%pERK decrease) and provides validated predictions for active human doses (28-112 mg) and target plasma concentrations (83 nmol/L) [1]. This quantitative framework reduces uncertainty in experimental design and dose selection, offering a clear advantage over less-characterized MEK inhibitors.

Novel RAF/MEK Combinations via Sensitization

For research groups developing next-generation combination therapies, Cobimetinib is the only approved MEK inhibitor known to sensitize RAF to DFG-out inhibitors by disrupting autoinhibited Raf-Mek complexes [2]. This unique mechanistic property, not shared by Trametinib [3], provides a rational basis for designing novel synergistic combinations and exploring new therapeutic regimens that cannot be tested with other MEK inhibitors.

CYP3A4 DDI Avoidance in Preclinical Studies

Investigators conducting in vivo combination studies should be aware that Cobimetinib's metabolism by CYP3A4 [4] introduces specific DDI liabilities. In contrast, Trametinib, which is metabolized by carboxylesterases, offers a different DDI profile [4]. Therefore, the choice between Cobimetinib and Trametinib should be guided by the specific co-administered agents in the experimental protocol to avoid confounding pharmacokinetic interactions and ensure valid efficacy readouts.

Application
Selection Property
Validation Focus
MEK1-Selective Pathway Studies
Reported MEK1 selectivity profile
MEK1 vs MEK2 pathway endpoint review
PK-PD Model-Guided Research
Published PK-PD model framework
Tumor exposure-response interpretation
Synergistic RAF/MEK Combinations
Unique RAF sensitization mechanism
DFG-out inhibitor synergy profiling
Drug-Drug Interaction Profiling
CYP3A4-mediated clearance
DDI liability assessment in models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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